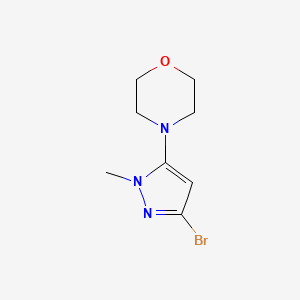
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a morpholine ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and affecting neurotransmission . The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with potential use as a starting material for more complex compounds.
3,5-substituted pyrazoles: These compounds exhibit diverse reactivity and are used in the synthesis of various heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H12BrN3O |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
4-(5-bromo-2-methylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12BrN3O/c1-11-8(6-7(9)10-11)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
Clé InChI |
CACFAGHDQRCYEP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















